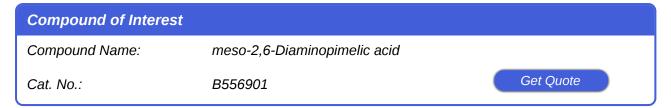


A Comparative Guide to the Synthesis of meso-Diaminopimelic Acid (meso-DAP)

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For Researchers, Scientists, and Drug Development Professionals

meso-Diaminopimelic acid (meso-DAP) is a crucial component of the peptidoglycan cell wall in many bacteria, making its biosynthetic pathways attractive targets for novel antibiotics. Furthermore, as a key chiral building block, access to enantiomerically pure meso-DAP is essential for the development of various pharmaceuticals and research tools. This guide provides a comparative overview of the prominent chemical and biosynthetic routes for obtaining meso-DAP, with a focus on their efficacy, supported by experimental data.

Chemical Synthesis Routes: A Quantitative Comparison

Several stereoselective chemical synthesis strategies for meso-DAP have been developed. The following table summarizes the key quantitative data for some of the most effective methods, allowing for a direct comparison of their efficiency.



Synthesis Route	Key Reaction(s)	Starting Material(s)	Number of Steps (Overall)	Overall Yield (%)	Purity/Ste reoselecti vity	Referenc e(s)
From Enone- Derived α- Amino Acids	Stereosele ctive Reduction, Overman Rearrange ment	Enone- derived α- amino acid	~9	~22%	High (diastereo meric ratio of 8:1 in key reduction step)	[1]
Cross- Metathesis	Olefin Cross- Metathesis, Hydrogena tion	Garner aldehyde- derived vinyl glycine, Protected allyl glycine	~9 (for N- acyl iE- DAP)	22-29% (for N-acyl iE-DAP)	High	[2][3]
Suzuki Coupling	Suzuki Coupling, Asymmetri c Hydrogena tion	Garner aldehyde- derived alkene, N- Boc-serine derived bromoena mide	~7	Not explicitly stated for overall route	High (single diastereom er reported in hydrogenat ion)	[4]
From L- Glutamic Acid	Not specified in detail	L-Glutamic Acid	Not specified in detail	Not specified in detail	Stereospec ific	[4]
From D- Serine	Not specified in detail	D-Serine	Not specified in detail	Not specified in detail	Stereospec ific	[4]



Biosynthetic Routes: Harnessing Microbial Metabolism

Bacteria and plants synthesize meso-DAP through several distinct enzymatic pathways, all originating from L-aspartate and pyruvate. These pathways converge at the formation of L-2,3,4,5-tetrahydrodipicolinate (THDPA) and then diverge. The primary pathways include the succinylase, acetylase, dehydrogenase, and aminotransferase routes.

From an industrial and drug development perspective, leveraging these pathways in microbial fermentation offers a scalable and potentially more sustainable alternative to chemical synthesis. The dehydrogenase pathway is particularly noteworthy for its efficiency, converting THDPA to meso-DAP in a single step.

While direct production titers for meso-DAP are not widely reported, the production of its direct downstream product, L-lysine, in engineered strains of Corynebacterium glutamicum highlights the high efficiency of these pathways. By enhancing the dehydrogenase pathway, L-lysine titers of up to 189 ± 8.7 g/L have been achieved in fed-batch fermentations[5][6]. This demonstrates the significant potential of microbial fermentation for producing large quantities of meso-DAP or its derivatives.

Experimental Protocols Synthesis of meso-DAP via Cross-Metathesis

This method utilizes a Grubbs catalyst for a key carbon-carbon bond formation. The following is a summarized protocol based on published procedures[2][3].

Step 1: Cross-Metathesis To a solution of N-Cbz-(R)-allylglycine benzyl ester and (Z)-(S)-N-Boc-2,2-dimethyl-4-(1-propenyl)oxazolidine in dry dichloromethane, the second-generation Grubbs catalyst is added. The mixture is refluxed for several hours. After evaporation of the solvent, the residue is purified by chromatography to yield the cross-metathesis product. A yield of 76% has been reported for this step[7].

Step 2: Hydrogenation The product from the previous step is dissolved in ethyl acetate, and Platinum(IV) oxide (PtO₂) is added as a catalyst. The mixture is stirred under a hydrogen atmosphere for several hours. After filtration through Celite, the solvent is evaporated to provide the hydrogenated product. A yield of 97% has been reported for this step[3].



Step 3: Hydrolysis and Oxidation The hydrogenated product is treated with p-toluenesulfonic acid in aqueous methanol to hydrolyze the amino acetal, yielding an alcohol. This alcohol is then oxidized using TEMPO to the corresponding carboxylic acid, which is subsequently esterified to yield the fully protected meso-DAP. A combined yield of 81% for the hydrolysis and 94% for the oxidation/esterification has been reported[2][7].

Stereoselective Synthesis of meso-DAP from an Enone-Derived α -Amino Acid

This route establishes the stereochemistry through a substrate-controlled reduction of a ketone[1].

Step 1: Stereoselective Reduction The starting enone is dissolved in an appropriate solvent and cooled to -78°C. A solution of L-selectride is added dropwise, and the reaction is stirred for several hours. The reaction is quenched, and the product is extracted and purified by column chromatography to yield the corresponding allylic alcohol. A yield of 75% with an 8:1 diastereomeric ratio has been reported[1].

Step 2: Overman Rearrangement The allylic alcohol is reacted with trichloroacetonitrile in the presence of a catalytic amount of DBU to form an allylic trichloroacetimidate. This intermediate undergoes a thermal Overman rearrangement to yield the allylic trichloroacetamide. A combined yield of 77% over these two steps has been reported[3].

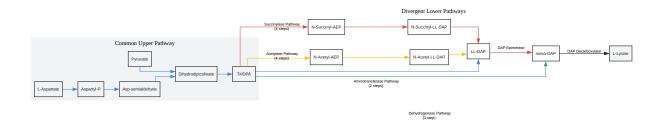
Step 3: Hydrogenation and Reduction The allylic trichloroacetamide is subjected to hydrogenation with palladium on carbon under basic conditions to simultaneously reduce the alkene and the trichloroacetamide to a saturated N-acetyl derivative.

Step 4: Arene Oxidation and Esterification The final steps involve a ruthenium-catalyzed arene oxidation to form the carboxylic acid, followed by esterification to give the fully protected meso-DAP analogue. A yield of 65% over these final two steps has been reported[1].

Visualizing the Pathways

To better understand the relationships between the different synthesis strategies, the following diagrams illustrate the biosynthetic pathways and a general workflow for chemical synthesis.

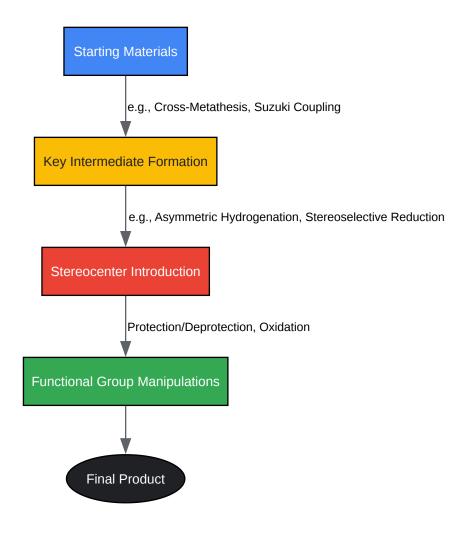




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Caption: Biosynthetic pathways for meso-DAP synthesis.





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Caption: General workflow for chemical synthesis of meso-DAP.

Conclusion

The choice of a synthesis route for meso-DAP depends heavily on the desired scale, purity requirements, and available resources. Chemical synthesis routes offer precise control over stereochemistry and are well-suited for producing orthogonally protected derivatives for peptide synthesis and other research applications. However, they often involve multiple steps and can have moderate overall yields.

Biosynthetic routes, particularly those leveraging the dehydrogenase pathway in engineered microorganisms, present a highly efficient and scalable alternative for the large-scale production of meso-DAP and its downstream product, L-lysine. For drug development



professionals, understanding both the chemical and biological synthesis landscapes is crucial for making informed decisions regarding the supply of this vital chiral building block.

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